molecular formula C9H8F3NO4 B8301936 4-Amino-2-(trifluoromethoxy)phenyl methyl carbonate

4-Amino-2-(trifluoromethoxy)phenyl methyl carbonate

Cat. No. B8301936
M. Wt: 251.16 g/mol
InChI Key: VESTYQBIIIDBBB-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

A solution of methyl 4-nitro-2-(trifluoromethoxy)phenyl carbonate (70 mg, 0.25 mmol) in ethyl acetate (10 mL) was stirred in presence of 10% Pd (27 mg) under H2 atmosphere for 4 h. The reaction was filtered through a pad of Celite and concentrated in vacuo to provide 4-amino-2-(trifluoromethoxy)phenyl methyl carbonate (45 mg, 72% yield). 1H NMR (400.0 MHz, CDCl3) δ 7.02 (d, J=8.7 Hz, 1H), 6.62-6.60 (m, 1H), 6.56 (dd, J=2.7, 8.7 Hz, 1H), 3.90 (s, 3H), 3.78 (br s, 2H).
Name
methyl 4-nitro-2-(trifluoromethoxy)phenyl carbonate
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:19])([O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[O:14][C:15]([F:18])([F:17])[F:16])[O:2][CH3:3]>C(OCC)(=O)C.[Pd]>[C:1](=[O:19])([O:2][CH3:3])[O:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[O:14][C:15]([F:18])([F:17])[F:16]

Inputs

Step One
Name
methyl 4-nitro-2-(trifluoromethoxy)phenyl carbonate
Quantity
70 mg
Type
reactant
Smiles
C(OC)(OC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)(F)F)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
27 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(OC1=C(C=C(C=C1)N)OC(F)(F)F)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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